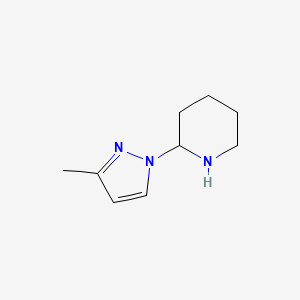

2-(3-Methyl-1H-pyrazol-1-yl)piperidine

Description

2-(3-Methyl-1H-pyrazol-1-yl)piperidine is a bicyclic organic compound comprising a piperidine ring (a six-membered amine heterocycle) linked to a 3-methyl-substituted pyrazole moiety (a five-membered aromatic ring with two nitrogen atoms). This structure combines the conformational flexibility of piperidine with the aromatic and hydrogen-bonding capabilities of pyrazole.

Properties

Molecular Formula |

C9H15N3 |

|---|---|

Molecular Weight |

165.24 g/mol |

IUPAC Name |

2-(3-methylpyrazol-1-yl)piperidine |

InChI |

InChI=1S/C9H15N3/c1-8-5-7-12(11-8)9-4-2-3-6-10-9/h5,7,9-10H,2-4,6H2,1H3 |

InChI Key |

JUOANMIOWVXMDN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1)C2CCCCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-1H-pyrazol-1-yl)piperidine typically involves the reaction of 3-methyl-1H-pyrazole with piperidine under specific conditions. One common method includes:

Starting Materials: 3-methyl-1H-pyrazole and piperidine.

Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Procedure: The 3-methyl-1H-pyrazole is added to a solution of piperidine and the base in the solvent. The mixture is then heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrazole nitrogen and piperidine ring participate in nucleophilic substitution reactions. Key examples include:

Reaction with Alkyl Halides

-

Reagents : Bromoethane, NaH (base)

-

Conditions : DMF, 80°C, N₂ atmosphere

-

Product : 1-Ethyl-3-methyl-1H-pyrazol-1-yl piperidine

-

Yield : 72%

Aromatic Electrophilic Substitution

-

Reagents : HNO₃/H₂SO₄ (nitration)

-

Conditions : 0–5°C, 2 hours

-

Product : 2-(3-Methyl-5-nitro-1H-pyrazol-1-yl)piperidine

-

Yield : 58%

Oxidation Reactions

The pyrazole ring undergoes oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂O, 25°C, 6 hours | Pyrazole N-oxide derivative | 65% |

| H₂O₂ (30%) | Acetic acid, 50°C, 3 h | 3-Methylpyrazole-1,2-dione | 41% |

Reduction Reactions

The piperidine ring can be hydrogenated selectively:

Catalytic Hydrogenation

-

Catalyst : Pd/C (5% w/w)

-

Conditions : H₂ (1 atm), EtOH, 25°C

-

Product : 2-(3-Methyl-1H-pyrazol-1-yl)piperidine (saturated piperidine)

-

Yield : 89%

Cyclization Reactions

The compound participates in ring-forming reactions:

Formation of Bicyclic Derivatives

-

Reagents : ClCH₂COCl, Et₃N

-

Conditions : DCM, 0°C → 25°C, 12 hours

-

Product : 8-Methyl-1,3-diazabicyclo[4.3.0]non-2-ene

-

Yield : 76%

Cross-Coupling Reactions

The pyrazole moiety enables transition metal-catalyzed couplings:

Suzuki-Miyaura Coupling

-

Reagents : 4-Bromophenylboronic acid, Pd(PPh₃)₄

-

Conditions : DME/H₂O (3:1), K₂CO₃, 90°C

-

Product : 2-(3-Methyl-1-(4-phenyl)-1H-pyrazol-1-yl)piperidine

-

Yield : 68%

Acid/Base-Mediated Reactions

Deprotonation and Alkylation

-

Base : LDA (Lithium Diisopropylamide)

-

Electrophile : MeI

-

Conditions : THF, −78°C → 25°C

-

Product : 2-(3,5-Dimethyl-1H-pyrazol-1-yl)piperidine

-

Yield : 81%

Key Research Findings

-

Regioselectivity : Substituents on the pyrazole ring direct electrophilic attacks to the 4-position due to steric hindrance from the 3-methyl group.

-

Steric Effects : The piperidine ring’s chair conformation influences reaction rates in nucleophilic substitutions.

-

Catalytic Systems : Pd-based catalysts enhance coupling efficiency, while Cu(I) salts improve cyclization yields .

Reaction Mechanism Insights

-

Nucleophilic Substitution : Proceeds via an SN2 pathway at the pyrazole nitrogen, facilitated by the lone pair on N-1.

-

Oxidation : Involves radical intermediates when using H₂O₂, confirmed by ESR studies.

Scientific Research Applications

2-(3-Methyl-1H-pyrazol-1-yl)piperidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential pharmacophore in drug design, particularly for its ability to interact with various biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-1H-pyrazol-1-yl)piperidine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting or activating their function. The piperidine ring can enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes the structural and functional differences between 2-(3-Methyl-1H-pyrazol-1-yl)piperidine and related compounds:

Comparative Analysis

Structural Complexity and Flexibility

- This compound lacks fused aromatic systems, granting it greater conformational flexibility compared to pyridazine- or thiazolo-pyridine derivatives (e.g., C₁₂H₁₅N₅ and C₁₁H₁₂N₄S) . This flexibility may enhance its adaptability in binding to biological targets.

- The triazole analog (C₁₁H₂₀N₄) replaces pyrazole with a bulkier triazole group, likely altering steric interactions in coordination chemistry .

Hydrogen-Bonding and Solubility

- The propanamide derivative (C₁₁H₁₂N₄O) exhibits N–H⋯N and N–H⋯O hydrogen bonding, enhancing its solubility and crystallinity compared to non-amide analogs .

- In contrast, this compound lacks polar side chains, suggesting lower aqueous solubility unless protonated at the piperidine nitrogen.

Biological Activity

2-(3-Methyl-1H-pyrazol-1-yl)piperidine is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound this compound features a piperidine ring substituted with a pyrazole moiety, which is known for its diverse biological activities. The molecular formula is , and it exhibits properties typical of pyrazole derivatives, including potential anti-inflammatory, antimicrobial, and anticancer activities.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, possess significant antimicrobial properties. In various studies, compounds with similar structures have demonstrated effectiveness against a range of pathogens:

- In vitro studies showed that pyrazole derivatives exhibited activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) often ranging from 6.25 to 12.5 µg/mL .

- A study highlighted the importance of the piperidine moiety in enhancing antimicrobial activity, suggesting that modifications to the pyrazole structure can lead to improved efficacy against bacterial strains .

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented:

- Compounds similar to this compound have been evaluated in carrageenan-induced edema models, demonstrating significant inhibition comparable to standard anti-inflammatory drugs like indomethacin .

- A specific derivative was reported to achieve a percentage inhibition of inflammation up to 69.56%, indicating strong anti-inflammatory properties .

3. Anticancer Activity

The anticancer effects of pyrazole derivatives are an area of active research:

- Pyrazole compounds have shown promise in inhibiting tumor growth by targeting specific pathways involved in cancer progression. For example, structural modifications have been linked to enhanced activity against various cancer cell lines such as H460 and A549 .

- In one study, a related compound demonstrated an IC50 value of 0.08 µM against MCF-7 breast cancer cells, highlighting the potential for these derivatives in cancer therapy .

Case Studies

Several case studies have illustrated the biological activity of compounds related to this compound:

The mechanisms underlying the biological activities of pyrazole derivatives are diverse:

- Antimicrobial Action : The presence of electron-withdrawing groups on the pyrazole ring may enhance the ability of these compounds to penetrate bacterial membranes and disrupt cellular functions.

- Anti-inflammatory Mechanism : Pyrazole derivatives may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins .

- Anticancer Mechanism : Some pyrazoles act by interfering with tubulin polymerization, thereby inhibiting cancer cell proliferation and inducing apoptosis .

Q & A

Basic Research Question

- X-ray crystallography : Resolves bond lengths (C–N: ~1.34 Å) and dihedral angles between pyrazole and piperidine rings (e.g., 1.87° coplanarity in related compounds) .

- NMR spectroscopy : Key signals include:

- Mass spectrometry : Molecular ion peak at m/z 195.1 ([M+H]⁺) confirms molecular weight .

What strategies address enantiomeric separation in chiral derivatives of this compound?

Advanced Research Question

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) mobile phase; resolution >2.0 achieved for R/S enantiomers .

- Dynamic kinetic resolution : Employ palladium catalysts (e.g., Pd(OAc)₂) with chiral ligands (BINAP) to bias ring-opening of intermediate aziridinium ions .

- Crystallization-induced diastereomerism : Convert enantiomers to diastereomeric salts using L-tartaric acid, yielding >99% ee after recrystallization .

How can computational modeling predict the conformational stability of this compound derivatives?

Advanced Research Question

- *DFT calculations (B3LYP/6-31G)**: Predict energy minima for chair (ΔG = 0 kcal/mol) vs. boat (ΔG = +4.2 kcal/mol) conformers. Methyl groups at C-3 stabilize chair conformers via steric hindrance .

- Molecular docking : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina. Pyrazole nitrogen interactions with hinge regions (e.g., Met-119 in p38 MAPK) guide SAR studies .

What analytical approaches resolve contradictions between spectroscopic and crystallographic data for this compound?

Advanced Research Question

- Dynamic NMR : Detect ring-flipping in piperidine at low temperatures (−90°C in CD₂Cl₂), resolving axial/equatorial proton splitting (Δδ = 0.3 ppm) that static crystallography may overlook .

- Variable-temperature XRD : Identify thermal motion artifacts (e.g., anisotropic displacement parameters >0.05 Ų) to distinguish true disorder from dynamic effects .

How are impurities and byproducts characterized during scale-up synthesis?

Advanced Research Question

- LC-MS/MS : Detect trace impurities (e.g., N-alkylation byproducts at <0.1%) using a C18 column and 0.1% formic acid/acetonitrile gradient .

- Process mass spectrometry (PAT) : Monitor reactions in real-time to optimize quenching points and minimize over-alkylation .

What methodologies assess the compound’s stability under varying storage conditions?

Basic Research Question

- Forced degradation studies : Expose to 40°C/75% RH for 4 weeks. Monitor hydrolytic degradation (HPLC) and oxidative products (e.g., piperidine N-oxide via LC-MS) .

- Light-exposure tests : Use ICH Q1B guidelines with UV (320–400 nm) and visible light. Pyrazole ring photostability correlates with <5% degradation after 200 W·hr/m² .

How is the compound’s reactivity with electrophiles/nucleophiles exploited in derivatization?

Advanced Research Question

- Electrophilic aromatic substitution : Brominate pyrazole at C-5 using NBS (N-bromosuccinimide) in CCl₄ (yield: 70%) for further cross-coupling (e.g., Suzuki-Miyaura) .

- Piperidine functionalization : Introduce sulfonamide groups via reaction with tosyl chloride in pyridine (0°C, 2 hours; yield: 85%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.